molecular formula C5H10 B165623 3-Methyl-1-butene CAS No. 563-45-1

3-Methyl-1-butene

Cat. No. B165623
CAS RN: 563-45-1
M. Wt: 70.13 g/mol
InChI Key: YHQXBTXEYZIYOV-UHFFFAOYSA-N
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Patent
US04434082

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
catalyst
Reaction Step Five
Quantity
68 mL
Type
reactant
Reaction Step Six
Quantity
0.01 mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].CCCCCCCCCC.[O:16]=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Ti].[Pd](Cl)Cl.O>[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].[CH:2]([C:3]([CH3:4])=[O:16])([CH3:5])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)C
Step Two
Name
Quantity
0.29 mol
Type
reactant
Smiles
CC(C=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0.004 mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Five
Name
Quantity
300 mL
Type
catalyst
Smiles
[Ti]
Step Six
Name
Quantity
68 mL
Type
reactant
Smiles
CCCCCCCCCC
Name
Quantity
0.01 mol
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred tank reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=C)C
Name
Type
product
Smiles
C(C)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04434082

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
catalyst
Reaction Step Five
Quantity
68 mL
Type
reactant
Reaction Step Six
Quantity
0.01 mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].CCCCCCCCCC.[O:16]=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Ti].[Pd](Cl)Cl.O>[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].[CH:2]([C:3]([CH3:4])=[O:16])([CH3:5])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)C
Step Two
Name
Quantity
0.29 mol
Type
reactant
Smiles
CC(C=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0.004 mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Five
Name
Quantity
300 mL
Type
catalyst
Smiles
[Ti]
Step Six
Name
Quantity
68 mL
Type
reactant
Smiles
CCCCCCCCCC
Name
Quantity
0.01 mol
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred tank reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=C)C
Name
Type
product
Smiles
C(C)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04434082

Procedure details

The oxidation of 3-methyl-1-butene was carried out in a 300 cc titanium Autoclave Engineers magnedrive stirred tank reactor. The reactor was charged with 50 mL water, 50 g (68 mL) decane, 0.01 mol palladium chloride, 0.025 mol heteropolyacid, 0.004 mol cetyltrimethylammonium bromide, and 0.29 mol 3-methyl-1-butene. Reaction was carried out for 2 hours, at 120° C. and 150 psig oxygen pressure according to the general procedure set forth above. A 22.1 mol % conversion of 3-methyl-1-butene was obtained with 37.1% selectivity to methyl isopropyl ketone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.004 mol
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
catalyst
Reaction Step Five
Quantity
68 mL
Type
reactant
Reaction Step Six
Quantity
0.01 mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].CCCCCCCCCC.[O:16]=O>[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Ti].[Pd](Cl)Cl.O>[CH3:1][CH:2]([CH3:5])[CH:3]=[CH2:4].[CH:2]([C:3]([CH3:4])=[O:16])([CH3:5])[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=C)C
Step Two
Name
Quantity
0.29 mol
Type
reactant
Smiles
CC(C=C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Four
Name
Quantity
0.004 mol
Type
catalyst
Smiles
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
Step Five
Name
Quantity
300 mL
Type
catalyst
Smiles
[Ti]
Step Six
Name
Quantity
68 mL
Type
reactant
Smiles
CCCCCCCCCC
Name
Quantity
0.01 mol
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred tank reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C=C)C
Name
Type
product
Smiles
C(C)(C)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.